Destomycin B
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Overview
Description
Destomycin B is a member of the destomycin family of antibiotics, known for its anthelmintic activity. It is a carbohydrate-based antibiotic with a complex structure, including an aminocyclitol and two sugar units. The compound is derived from the culture broth of Streptomyces rimofaciens .
Preparation Methods
Synthetic Routes and Reaction Conditions
Destomycin B is synthesized through a series of chemical reactions involving the coupling of various sugar units and aminocyclitols. The synthesis involves the following steps:
Isolation of Aminocyclitol: The aminocyclitol component, such as 2-deoxy-streptamine, is isolated from the culture broth.
Glycosylation: The aminocyclitol is glycosylated with 6-amino-6-deoxy-l-glycero-d-glucopyranose and d-mannose.
Purification: The final product is purified using column chromatography and other purification techniques.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation of Streptomyces rimofaciens, followed by extraction and purification of the antibiotic. The fermentation process is optimized to maximize the yield of this compound, and the compound is then isolated using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Destomycin B undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the aminocyclitol component.
Substitution: Substitution reactions can occur at the amino and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting Agents: Such as alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties .
Scientific Research Applications
Destomycin B has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying carbohydrate-based antibiotics and their synthesis.
Biology: Studied for its anthelmintic activity and its effects on various biological systems.
Medicine: Investigated for its potential use as an antibiotic and its effectiveness against various pathogens.
Industry: Used in the development of new antibiotics and other pharmaceutical compounds.
Mechanism of Action
Destomycin B exerts its effects by targeting specific molecular pathways in microorganisms. The compound binds to the bacterial ribosome, inhibiting protein synthesis and leading to the death of the microorganism. The molecular targets include the 30S ribosomal subunit, and the pathways involved are related to protein synthesis inhibition .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Destomycin B include:
Destomycin A: Another member of the destomycin family with a slightly different sugar composition.
Hygromycin B: An aminoglycoside antibiotic with similar structural features.
Streptomycin: A well-known aminoglycoside antibiotic with a similar mechanism of action.
Uniqueness
This compound is unique due to its specific sugar composition and its potent anthelmintic activity. The presence of 6-amino-6-deoxy-l-glycero-d-glucopyranose and d-mannose in its structure distinguishes it from other similar antibiotics .
Properties
Molecular Formula |
C21H39N3O13 |
---|---|
Molecular Weight |
541.5 g/mol |
IUPAC Name |
(2R,3'S,3aR,4R,4'S,5'R,6S,6'R,7S,7aS)-6'-[(1R)-1-amino-2-hydroxyethyl]-4-[(2R,3R,5S,6S)-2,6-dihydroxy-3,5-bis(methylamino)cyclohexyl]oxy-6-(hydroxymethyl)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,2'-oxane]-3',4',5',7-tetrol |
InChI |
InChI=1S/C21H39N3O13/c1-23-7-3-8(24-2)11(28)16(10(7)27)34-20-18-17(12(29)9(5-26)33-20)36-21(37-18)19(32)14(31)13(30)15(35-21)6(22)4-25/h6-20,23-32H,3-5,22H2,1-2H3/t6-,7-,8+,9+,10-,11+,12+,13-,14+,15-,16?,17+,18-,19+,20-,21-/m1/s1 |
InChI Key |
XQRJFJIKNNEPNI-LBPOVGFFSA-N |
Isomeric SMILES |
CN[C@@H]1C[C@@H]([C@@H](C([C@@H]1O)O[C@@H]2[C@H]3[C@H]([C@H]([C@@H](O2)CO)O)O[C@@]4(O3)[C@H]([C@H]([C@H]([C@H](O4)[C@@H](CO)N)O)O)O)O)NC |
Canonical SMILES |
CNC1CC(C(C(C1O)OC2C3C(C(C(O2)CO)O)OC4(O3)C(C(C(C(O4)C(CO)N)O)O)O)O)NC |
Origin of Product |
United States |
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